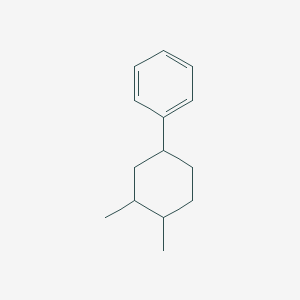
(3,4-Dimethylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylcyclohexyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexane ring bearing two methyl groups at the 3 and 4 positions. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylcyclohexyl)benzene typically involves the alkylation of benzene with a suitable cyclohexane derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective methylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3,4-Dimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the benzene ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common. For instance, nitration with concentrated nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) yields nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂ gas with a palladium or platinum catalyst
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Nitro, bromo, and sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylcyclohexyl)benzene finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the cyclohexane ring provides steric effects that influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Toluene: A benzene ring with a single methyl group.
Xylene: Benzene ring with two methyl groups at different positions (ortho, meta, or para).
Ethylbenzene: Benzene ring with an ethyl group.
Uniqueness: (3,4-Dimethylcyclohexyl)benzene is unique due to the presence of both a cyclohexane ring and two methyl groups, which confer distinct chemical and physical properties. The combination of aromatic and aliphatic characteristics makes it versatile for various applications, distinguishing it from simpler aromatic hydrocarbons like toluene and xylene.
Eigenschaften
CAS-Nummer |
136986-52-2 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
(3,4-dimethylcyclohexyl)benzene |
InChI |
InChI=1S/C14H20/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 |
InChI-Schlüssel |
PISLIQWUDONWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
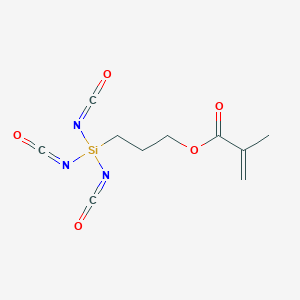

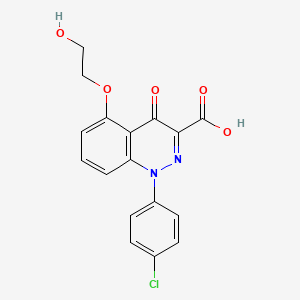

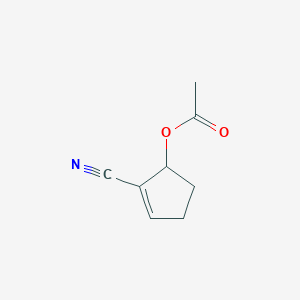
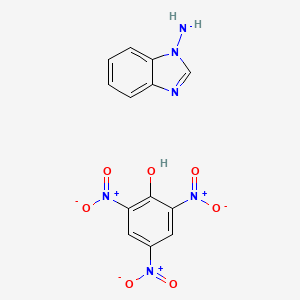
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
